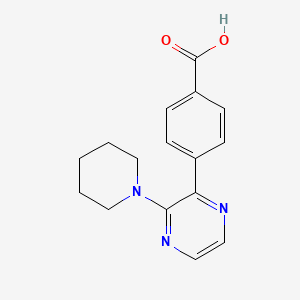
4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid
説明
Molecular Structure Analysis
The molecular formula of 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid is C16H17N3O2. Its molecular weight is 283.32 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid are not detailed in the search results, piperidine derivatives are known to be utilized in different therapeutic applications .科学的研究の応用
Synthesis and Hybrid Compounds
- Synthesis of Hybrid Systems: Involves the synthesis of hybrid compounds based on 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid, which includes reactions with nitrogenous bases like piperidine. These reactions lead to the formation of pharmacophoric fragments and the synthesis of benzodihydrochromenilium salts through a condensed dihydropyran structure (A. Ivanova et al., 2019).
Piperidine Derivatives
Convenient Synthesis of Piperidine Derivatives
A method for synthesizing 3- and 4-(1H-azol-1-yl)piperidines through the arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring, extended to benzo analogues of these compounds (N. V. Shevchuk et al., 2012).
Piperidine Carboxylic Acid Derivatives
These derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine were prepared as potent inhibitors of adhesion molecules like ICAM-1. They have shown significant oral inhibitory activities against various inflammation models and have therapeutic effects on arthritis in rats (T. Kaneko et al., 2004).
Chemical and Biological Analysis
Antibacterial Studies
N-substituted derivatives of a specific compound containing piperidine showed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting the biological relevance of such compounds in combating bacterial infections (H. Khalid et al., 2016).
Functionalization and Synthesis
Describes the direct functionalization of N-H/α,α,β,β-C(sp3)-H of piperidine without any metal or external oxidants, which is a simple method for the synthesis of spirooxindoles bearing 3-substituted oxindole moieties (Yanlong Du et al., 2017).
Novel Applications and Studies
Mycobacterium tuberculosis GyrB Inhibitors
A series of thiazole-aminopiperidine hybrid analogues were designed and synthesized as potential inhibitors of Mycobacterium tuberculosis, demonstrating significant antituberculosis activity and low cytotoxicity, highlighting their potential in medicinal chemistry (V. U. Jeankumar et al., 2013).
Antimicrobial Activity Studies
1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and evaluated for their antimicrobial efficacy against bacterial and fungal pathogens of tomato plants, showing significant potent activities compared to standard drugs (K. Vinaya et al., 2009).
将来の方向性
Piperidine derivatives, such as 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid, have shown promise in various therapeutic applications . This suggests potential future directions in the field of drug discovery, although specific future directions for this compound are not detailed in the search results.
特性
IUPAC Name |
4-(3-piperidin-1-ylpyrazin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(21)13-6-4-12(5-7-13)14-15(18-9-8-17-14)19-10-2-1-3-11-19/h4-9H,1-3,10-11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGFGTCKYFMVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



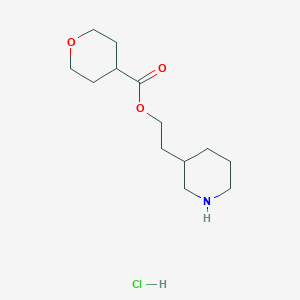
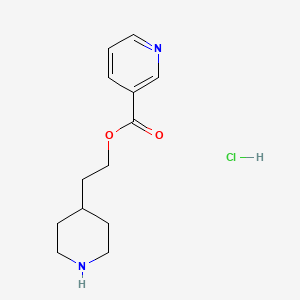
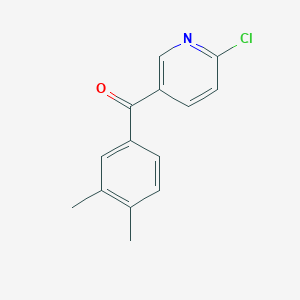
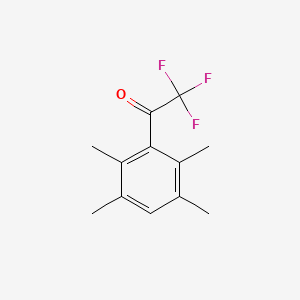
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine](/img/structure/B1392447.png)
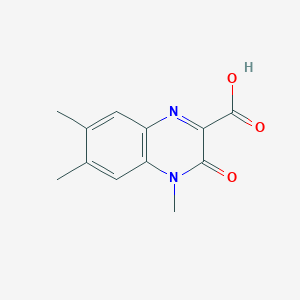
![tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B1392449.png)
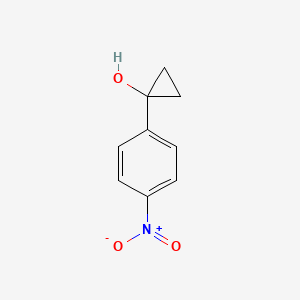
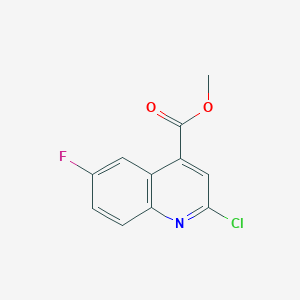
![3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1392454.png)
![(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide](/img/structure/B1392455.png)
![Spiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B1392456.png)
piperazin-1-yl}acetamide--hydrogen chloride (1/2)](/img/structure/B1392457.png)
![1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide](/img/structure/B1392458.png)